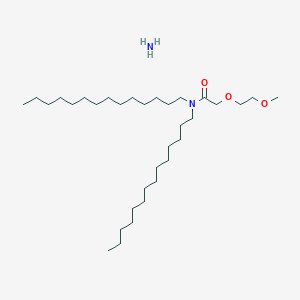

Azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide

Vue d'ensemble

Description

- ALC-0159 est un conjugué PEG/lipide, spécifiquement l’amide N,N-dimyristyle de l’acide 2-hydroxyacétique. Il est O-pegylé à une chaîne PEG d’une masse d’environ 2 kilodaltons (correspondant à environ 45-46 unités d’oxyde d’éthylène par molécule de N,N-dimyristylhydroxyacetamide).

- Par nature, il s’agit d’un tensioactif non ionique.

- Notamment, ALC-0159 est un composant du vaccin à ARNm contre le SRAS-CoV-2 de Pfizer-BioNTech (0,05 mg par dose), qui contient l’ingrédient actif tozinameran .

Méthodes De Préparation

- ALC-0159 est synthétisé par des voies et des conditions de réaction spécifiques, conduisant à sa structure lipidique pegylée.

- Les méthodes de production industrielle impliquent probablement des procédés optimisés pour la mise à l’échelle et la pureté.

Analyse Des Réactions Chimiques

- ALC-0159 peut subir diverses réactions, notamment l’oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions dépendraient des étapes de synthèse spécifiques.

- Les principaux produits formés pourraient inclure des structures lipidiques modifiées ou des dérivés pegylés.

Applications de la recherche scientifique

- ALC-0159 trouve des applications dans la transfection in vitro et in vivo de l’ADN, de l’ARN et d’autres molécules chargées négativement.

- Son utilisation s’étend au-delà des vaccins, affectant potentiellement des domaines tels que la chimie, la biologie et la médecine.

Applications De Recherche Scientifique

- ALC-0159 finds applications in both in vitro and in vivo transfection of DNA, RNA, and other negatively charged molecules.

- Its use extends beyond vaccines, potentially impacting fields such as chemistry, biology, and medicine.

Mécanisme D'action

- Le mécanisme d’action du composé implique la stabilisation des nanoparticules lipidiques par l’encombrement stérique dû à sa fraction PEG (polyéthylène glycol) .

- Les cibles moléculaires et les voies influencées par ALC-0159 nécessiteraient des investigations plus approfondies.

Comparaison Avec Des Composés Similaires

- Le caractère unique d’ALC-0159 réside dans sa structure spécifique et sa pegylation.

- Des composés similaires peuvent inclure d’autres vecteurs à base lipidique ou des molécules pegylées.

Propriétés

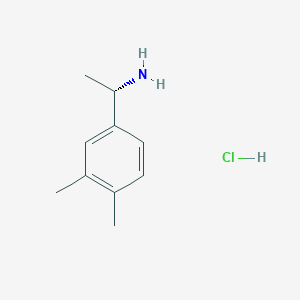

IUPAC Name |

azane;2-(2-methoxyethoxy)-N,N-di(tetradecyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67NO3.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-34(33(35)32-37-31-30-36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h4-32H2,1-3H3;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRINHCGBBXKJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCN(CCCCCCCCCCCCCC)C(=O)COCCOC.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H70N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.